3-Nitro-3-chloromethyloxetane
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Overview
Description
3-Nitro-3-chloromethyloxetane is a chemical compound with the molecular formula C4H6ClNO3. It is a derivative of oxetane, a four-membered cyclic ether, and contains both nitro and chloromethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-3-chloromethyloxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of a halogenating agent to form the oxetane ring . Another approach involves the ring-closing reaction of epoxides with nitro and chloromethyl substituents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure safety and efficiency, especially when dealing with highly reactive and potentially hazardous reagents . The use of automated systems and in-line quantification techniques can help optimize the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-3-chloromethyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Reducing Agents: Such as hydrogen gas with a metal catalyst or hydride donors, are used for the reduction of the nitro group.
Acids and Bases: Can facilitate ring-opening reactions, depending on the desired product.
Major Products Formed
Substituted Oxetanes: Resulting from nucleophilic substitution reactions.
Amino Derivatives: Formed by the reduction of the nitro group.
Linear or Branched Compounds: Resulting from ring-opening reactions.
Scientific Research Applications
3-Nitro-3-chloromethyloxetane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Its unique reactivity makes it useful in the development of new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Nitro-3-chloromethyloxetane involves its reactivity towards nucleophiles and electrophiles. The nitro group can participate in electron-withdrawing interactions, while the chloromethyl group can act as a leaving group in substitution reactions . The oxetane ring’s strain makes it susceptible to ring-opening reactions, which can be exploited in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-3-methyloxetane: Similar structure but lacks the chloromethyl group.
3-Chloromethyl-3-methyloxetane: Similar structure but lacks the nitro group.
2-Nitro-2-chloromethyloxetane: Similar structure but with different substitution positions.
Uniqueness
3-Nitro-3-chloromethyloxetane is unique due to the presence of both nitro and chloromethyl groups on the oxetane ring, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C4H6ClNO3 |
---|---|
Molecular Weight |
151.55 g/mol |
IUPAC Name |
3-(chloromethyl)-3-nitrooxetane |
InChI |
InChI=1S/C4H6ClNO3/c5-1-4(6(7)8)2-9-3-4/h1-3H2 |
InChI Key |
RJPLXCMOPBWAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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